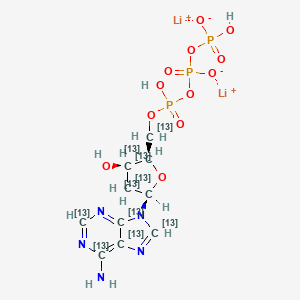

2'-Deoxyadenosine-5'-triphosphate-13C10 (dilithium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

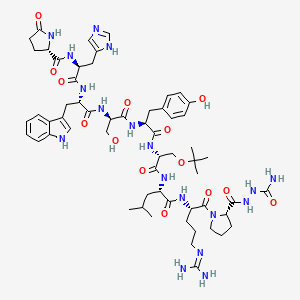

2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) is a labeled nucleotide analog used extensively in biochemical and molecular biology research. This compound is a stable isotope-labeled form of 2’-deoxyadenosine-5’-triphosphate, where ten carbon atoms are replaced with the carbon-13 isotope. It is primarily used as a substrate in DNA synthesis and replication studies, providing valuable insights into the mechanisms of DNA polymerases and other enzymes involved in nucleic acid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) involves the incorporation of carbon-13 labeled atoms into the deoxyadenosine molecule. This is typically achieved through multi-step organic synthesis, starting from commercially available carbon-13 labeled precursors. The key steps include the formation of the nucleoside, followed by phosphorylation to introduce the triphosphate group. The final product is purified using chromatographic techniques to ensure high isotopic purity and chemical purity .

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels. The compound is then formulated into a stable dilithium salt for storage and distribution .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in enzymatic reactions catalyzed by DNA polymerases, where it is incorporated into the growing DNA strand. Additionally, it may undergo hydrolysis under acidic or basic conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of 2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) include phosphorylating agents such as phosphoric acid and its derivatives, as well as various organic solvents. Enzymatic reactions typically require the presence of DNA polymerases and appropriate buffer systems to maintain optimal pH and ionic strength .

Major Products Formed

The major product formed from the incorporation of 2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) into DNA is the extended DNA strand, where the labeled nucleotide is covalently bonded to the growing chain. Hydrolysis reactions yield deoxyadenosine monophosphate and inorganic phosphate as primary products .

Scientific Research Applications

2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies involving nucleic acid metabolism and enzymatic mechanisms.

Biology: Essential in DNA replication and repair studies, providing insights into the function of DNA polymerases and other enzymes.

Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of antiviral and anticancer drugs.

Industry: Employed in the production of labeled nucleotides for various biochemical assays and research applications .

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) involves its incorporation into DNA by DNA polymerases during replication. The labeled nucleotide is recognized by the enzyme and added to the growing DNA strand, allowing researchers to track and study the dynamics of DNA synthesis. The carbon-13 label provides a distinct signal in nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, facilitating detailed studies of nucleic acid interactions and enzyme mechanisms .

Comparison with Similar Compounds

2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) can be compared with other labeled nucleotides, such as:

2’-Deoxyadenosine-5’-triphosphate-15N5: Labeled with nitrogen-15, used for similar applications but provides different isotopic labeling for complementary studies.

2’-Deoxyguanosine-5’-triphosphate-13C10: Another carbon-13 labeled nucleotide, used in studies involving guanine nucleotides.

2’-Deoxycytidine-5’-triphosphate-13C9: Labeled with carbon-13, used in cytidine nucleotide studies.

The uniqueness of 2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium) lies in its specific labeling with carbon-13, which provides distinct advantages in NMR and MS analyses, enabling detailed studies of DNA synthesis and enzyme mechanisms .

Properties

Molecular Formula |

C10H14Li2N5O12P3 |

|---|---|

Molecular Weight |

513.0 g/mol |

IUPAC Name |

dilithium;[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O12P3.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |

InChI Key |

DZFNPQTVLDNJGV-YTBWFSMHSA-L |

Isomeric SMILES |

[Li+].[Li+].[13CH2]1[13C@H]([13C@H](O[13C@H]1N2[13CH]=N[13C]3=[13C](N=[13CH]N=[13C]32)N)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |

Canonical SMILES |

[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

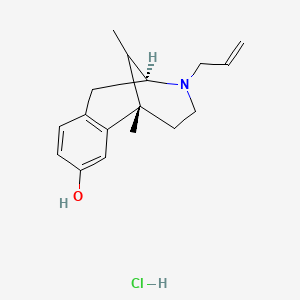

![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389424.png)

![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12389425.png)

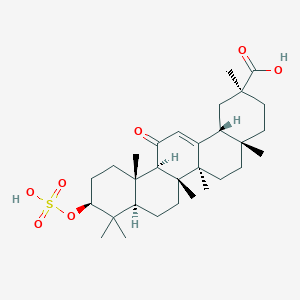

![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)

![(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)